molecular formula C18H35NO4 B1217480 (3r)-4-(Trimethylammonio)-3-(undecanoyloxy)butanoate CAS No. 40079-42-3

(3r)-4-(Trimethylammonio)-3-(undecanoyloxy)butanoate

Cat. No.: B1217480
CAS No.: 40079-42-3
M. Wt: 329.5 g/mol
InChI Key: FPUYBGZEWPJSDX-MRXNPFEDSA-N
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Description

(3r)-4-(Trimethylammonio)-3-(undecanoyloxy)butanoate is a quaternary ammonium compound with a long aliphatic chain. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. Its structure consists of a trimethylammonium group attached to a butanoate backbone, which is esterified with an undecanoyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r)-4-(Trimethylammonio)-3-(undecanoyloxy)butanoate typically involves the following steps:

    Esterification: The initial step involves the esterification of butanoic acid with undecanoic acid to form the ester intermediate.

    Quaternization: The ester intermediate is then reacted with trimethylamine to introduce the trimethylammonium group.

The reaction conditions for these steps generally include:

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used, with the reaction carried out under reflux conditions.

    Quaternization: This step is typically performed in an organic solvent like dichloromethane or ethanol, with the reaction mixture stirred at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3r)-4-(Trimethylammonio)-3-(undecanoyloxy)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or halides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quaternary ammonium compounds.

Scientific Research Applications

(3r)-4-(Trimethylammonio)-3-(undecanoyloxy)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture studies to investigate membrane interactions and permeability.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of (3r)-4-(Trimethylammonio)-3-(undecanoyloxy)butanoate involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and increasing permeability. This property is particularly useful in drug delivery, where the compound can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium bromide: Another quaternary ammonium compound with a similar structure but a different alkyl chain length.

    Dodecyltrimethylammonium chloride: Similar in structure but with a dodecyl chain instead of an undecyl chain.

Uniqueness

(3r)-4-(Trimethylammonio)-3-(undecanoyloxy)butanoate is unique due to its specific chain length and ester linkage, which confer distinct physicochemical properties. These properties make it particularly effective as a surfactant and in applications requiring membrane interaction.

Properties

IUPAC Name

(3R)-4-(trimethylazaniumyl)-3-undecanoyloxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO4/c1-5-6-7-8-9-10-11-12-13-18(22)23-16(14-17(20)21)15-19(2,3)4/h16H,5-15H2,1-4H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUYBGZEWPJSDX-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40079-42-3
Record name Undecanoylcarnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040079423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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